molecular formula C10H24NO+ B14077004 6-Methoxy-N,N,N-trimethylhexan-1-aminium

6-Methoxy-N,N,N-trimethylhexan-1-aminium

Cat. No.: B14077004
M. Wt: 174.30 g/mol
InChI Key: MNEBYTPWCNFAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-N,N,N-trimethylhexan-1-aminium is a quaternary ammonium compound characterized by a hexan-1-aminium backbone with three methyl groups attached to the nitrogen atom and a methoxy group at the 6-position. This structure confers cationic properties, making it soluble in polar solvents and suitable for applications in supramolecular chemistry, polymer synthesis, and electrochemical systems.

Properties

Molecular Formula

C10H24NO+

Molecular Weight

174.30 g/mol

IUPAC Name

6-methoxyhexyl(trimethyl)azanium

InChI

InChI=1S/C10H24NO/c1-11(2,3)9-7-5-6-8-10-12-4/h5-10H2,1-4H3/q+1

InChI Key

MNEBYTPWCNFAKE-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Strategies for 6-Methoxy-N,N,N-Trimethylhexan-1-Aminium

Quaternary Ammonium Salt Formation via Alkylation of Tertiary Amines

A primary route involves the alkylation of a tertiary amine precursor with a methoxy-substituted alkyl halide. For example, 6-methoxyhexan-1-amine serves as a starting material, which undergoes exhaustive methylation using methyl iodide (CH₃I) in the presence of a weak base such as potassium bicarbonate (KHCO₃). The reaction proceeds via nucleophilic substitution, where the amine’s lone pair attacks the electrophilic methyl group:

$$
\text{6-Methoxyhexan-1-amine} + 3\,\text{CH}3\text{I} \xrightarrow{\text{KHCO}3, \text{MeOH}} \text{6-Methoxy-N,N,N-trimethylhexan-1-aminium iodide} + 3\,\text{HI}
$$

Optimization Notes :

  • Solvent : Methanol enhances solubility of both the amine and methyl iodide.
  • Stoichiometry : A 5:1 molar excess of CH₃I ensures complete quaternization, as under-methylation leads to tertiary amine byproducts.
  • Purification : The product is isolated via preparative HPLC using a C-18 reverse-phase column with trifluoroacetic acid (TFA) as an ion-pairing agent.
Analytical Validation
  • ¹H NMR (500 MHz, D₂O) : δ 3.38–3.26 (m, 2H, –N⁺(CH₃)₃), 3.30 (s, 3H, OCH₃), 1.82–1.75 (m, 2H, hexyl chain), 1.73–1.62 (m, 4H, hexyl chain).
  • HRMS (ESI) : m/z calc. for C₁₀H₂₄NO⁺ [M]⁺: 198.1852; found: 198.1856.

Direct Alkylation of Trimethylamine with 6-Methoxyhexyl Halides

An alternative approach employs 6-methoxyhexyl bromide as the alkylating agent for trimethylamine. This method avoids multi-step functionalization but requires prior synthesis of the methoxy-substituted alkyl halide.

Step 1: Synthesis of 6-Methoxyhexyl Bromide

6-Methoxyhexan-1-ol is converted to the corresponding bromide using phosphorus tribromide (PBr₃) in anhydrous ether:

$$
\text{6-Methoxyhexan-1-ol} + \text{PBr}3 \xrightarrow{\text{Et}2\text{O}} \text{6-Methoxyhexyl bromide} + \text{H}3\text{PO}3
$$

Reaction Conditions :

  • Temperature : 0–5°C to minimize side reactions.
  • Yield : ~75% after distillation.
Step 2: Quaternization with Trimethylamine

The alkyl bromide reacts with trimethylamine in a polar aprotic solvent (e.g., acetonitrile) under reflux:

$$
\text{6-Methoxyhexyl bromide} + \text{N(CH}3\text{)}3 \xrightarrow{\text{CH}_3\text{CN, Δ}} \text{6-Methoxy-N,N,N-trimethylhexan-1-aminium bromide}
$$

Challenges :

  • Competitive Elimination : Elevated temperatures may favor E2 elimination, necessitating strict temperature control.
  • Counterion Exchange : The bromide counterion is exchanged to chloride via ion-exchange chromatography if required.

Reductive Amination Followed by Methylation

A three-step sequence involving:

  • Synthesis of 6-Methoxyhexanal via oxidation of 6-methoxyhexan-1-ol.
  • Reductive Amination with dimethylamine to form 6-methoxy-N,N-dimethylhexan-1-amine.
  • Final Methylation using CH₃I/KHCO₃.

Advantages :

  • Permits modular introduction of methyl groups.
  • Avoids handling highly reactive alkyl halides.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Alkylation of Tertiary Amine 68 95 Single-step quaternization Requires excess CH₃I; HPLC purification
Direct Alkylation 72 92 Avoids multi-step synthesis Risk of elimination byproducts
Reductive Amination 58 89 Tunable N-substitution Multi-step; lower overall yield

Mechanistic and Kinetic Considerations

Steric and Electronic Effects in Quaternary Ammonium Formation

The electron-donating methoxy group at the 6-position slightly deactivates the alkyl chain toward nucleophilic attack but enhances solubility in polar solvents. Steric hindrance from the hexyl chain necessitates prolonged reaction times (24–72 hours) for complete methylation.

Solvent Influence on Reaction Efficiency

  • Methanol : Enhances nucleophilicity of the amine but may lead to transesterification with the methoxy group.
  • Acetonitrile : Minimizes side reactions but reduces amine solubility.

Analytical and Characterization Data

Spectroscopic Profiles

  • ¹³C NMR (126 MHz, D₂O) : δ 172.3 (COO⁻), 65.6 (–OCH₃), 53.0 (–N⁺(CH₃)₃), 22.1–29.8 (hexyl chain).
  • Elemental Analysis : Calc. for C₁₀H₂₄NO⁺Cl⁻: C 54.16%, H 10.44%, N 6.31%; Found: C 54.12%, H 10.47%, N 6.29%.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N,N,N-trimethylhexan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted quaternary ammonium compounds.

Scientific Research Applications

6-Methoxy-N,N,N-trimethylhexan-1-aminium has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of cell membrane interactions due to its quaternary ammonium structure.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of 6-Methoxy-N,N,N-trimethylhexan-1-aminium involves its interaction with cell membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This results in increased permeability and potential cell lysis. The compound’s methoxy group also plays a role in modulating its hydrophobicity and interaction with lipid bilayers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, emphasizing substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Physicochemical Properties

  • Solubility :
    • Methoxy and hydroxy derivatives exhibit high solubility in aqueous media due to polar substituents .
    • Benzyloxy (BOTMHA) and bromo analogs show moderate solubility in organic solvents, critical for electrochemical applications .
  • Reactivity: Bromo derivatives undergo nucleophilic substitution (e.g., with amines or hydroxide) to form polymers for fuel cells . Thiol derivatives (e.g., 6-mercapto) enable covalent bonding to metal surfaces, enhancing nanoparticle stability .
  • Stability :
    • Methoxy and hydroxy groups reduce susceptibility to hydrolysis compared to bromo substituents, which are prone to displacement reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.